molecular formula C25H33Cl2N3O3 B6139902 1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea

1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea

Cat. No.: B6139902
M. Wt: 494.4 g/mol
InChI Key: XUYMLZZBELNQLY-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea is a synthetic organic compound It is characterized by its complex molecular structure, which includes cyclohexyl, dichlorophenyl, and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea typically involves multiple steps:

    Formation of the Cyclohexyl Group: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-(3,4-dichlorophenyl)urea: Lacks the additional propyl and dimethyl-dioxocyclohexylidene groups.

    3-(3,4-Dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea: Lacks the cyclohexyl group.

Uniqueness

1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-cyclohexyl-3-(3,4-dichlorophenyl)-1-[3-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33Cl2N3O3/c1-25(2)14-22(31)19(23(32)15-25)16-28-11-6-12-30(18-7-4-3-5-8-18)24(33)29-17-9-10-20(26)21(27)13-17/h9-10,13,16,18,31H,3-8,11-12,14-15H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYMLZZBELNQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCCCN(C2CCCCC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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